Bienvenue dans la boutique en ligne BenchChem!

Islatravir

HIV-1 antiviral potency in vitro EC50

Islatravir (MK-8591, EFdA) is a first-in-class NRTTI with dual chain termination and translocation blockade, retaining the 3′-OH group absent in NRTIs. Its active triphosphate has a 177–209 hr intracellular half-life, enabling weekly oral or implant-based long-acting HIV regimens. Critically, K65R mutations that confer tenofovir resistance increase sensitivity to islatravir, making it a rational salvage option. Ideal for simplified two-drug regimens, long-acting PrEP implants, and adherence-friendly weekly dosing (52 vs. 365 doses/year). Procure for next-generation HIV treatment and prevention pipelines.

Molecular Formula C12H12FN5O3
Molecular Weight 293.25 g/mol
CAS No. 865363-93-5
Cat. No. B1672205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIslatravir
CAS865363-93-5
Synonyms2'-deoxy-4'-ethynyl-2-fluoroadenosine
4'-ethynyl-2-fluoro-2'-deoxyadenosine
MK-8591
MK8591
Molecular FormulaC12H12FN5O3
Molecular Weight293.25 g/mol
Structural Identifiers
SMILESC#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
InChIInChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1
InChIKeyIKKXOSBHLYMWAE-QRPMWFLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Islatravir (CAS 865363-93-5): First-in-Class HIV-1 NRTTI for Treatment and Prevention Research


Islatravir (MK-8591, EFdA) is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) currently in late-stage clinical development for the treatment and prevention of HIV-1 infection [1]. As a 4'-ethynyl-2-fluoro-2'-deoxyadenosine analog, islatravir is structurally distinguished from conventional nucleoside reverse transcriptase inhibitors (NRTIs) by its 4'-ethynyl group and retention of the 3'-OH moiety, which confer a dual mechanism of action combining immediate chain termination with translocation inhibition [2]. Following oral administration, islatravir undergoes efficient intracellular phosphorylation to its active triphosphate form (ISL-TP), which exhibits an extended intracellular half-life of approximately 177–209 hours in humans, enabling flexible dosing strategies including once-daily, once-weekly, and implant-based long-acting delivery [3][4].

Why Islatravir Cannot Be Substituted with Conventional NRTIs or Other Antiretrovirals


Generic substitution of islatravir with conventional NRTIs such as tenofovir disoproxil fumarate (TDF) or emtricitabine (FTC) is scientifically unsound due to its fundamentally distinct mechanism as a nucleoside reverse transcriptase translocation inhibitor (NRTTI) rather than a standard chain-terminating NRTI [1]. Islatravir retains the 3'-OH group that is absent in all approved NRTIs, enabling unique interactions with HIV-1 reverse transcriptase that block viral DNA translocation while also functioning as both an immediate and delayed chain terminator [2]. More critically, islatravir exhibits an inverse resistance profile relative to tenofovir—K65R mutations that confer tenofovir resistance paradoxically increase hypersensitivity to islatravir, while M184V/I mutations that reduce susceptibility to islatravir are associated with sensitivity to tenofovir [3]. Additionally, the exceptionally long intracellular half-life of ISL-TP (177–209 hours) substantially exceeds that of tenofovir diphosphate (~112 hours), enabling fundamentally different dosing paradigms that cannot be replicated by existing agents [4]. These multidimensional differentiations establish that islatravir is not a functional substitute for any approved antiretroviral but rather occupies a distinct therapeutic niche with specific procurement and formulation considerations.

Islatravir vs. NRTI and INSTI Comparators: Quantitative Differentiation Evidence for Procurement and Research Selection


In Vitro Potency Comparison: Islatravir vs. Tenofovir Disoproxil Fumarate (TDF)

In direct in vitro antiviral activity comparisons against wild-type HIV-1, islatravir demonstrates substantially greater potency than tenofovir disoproxil fumarate (TDF), a widely used first-line NRTI. This potency advantage is observed across multiple cell culture systems [1].

HIV-1 antiviral potency in vitro EC50 wild-type virus comparative pharmacology

Opposing Resistance Profiles: K65R Hypersensitivity to Islatravir vs. M184V Hypersensitivity to Tenofovir

Islatravir and tenofovir exhibit diametrically opposed resistance mutation susceptibility profiles—a unique differentiation not shared with any other antiretroviral pair. This inverse relationship supports their rational combination as a high-genetic-barrier dual therapy [1].

HIV-1 drug resistance K65R mutation M184V mutation NRTI cross-resistance hypersensitivity

Intracellular Half-Life Comparison: Islatravir-Triphosphate vs. Tenofovir-Diphosphate

The active intracellular metabolite of islatravir (islatravir-triphosphate, ISL-TP) exhibits a substantially longer intracellular half-life than the active metabolite of tenofovir (tenofovir-diphosphate, TFV-DP), enabling extended dosing intervals that cannot be achieved with conventional NRTIs [1][2].

pharmacokinetics intracellular half-life long-acting dosing interval ISL-TP TFV-DP

Phase 3 Clinical Efficacy: DOR/ISL Dual Therapy vs. BIC/FTC/TAF Triple Therapy

In a pivotal Phase 3 randomized, double-blind clinical trial (MK-8591A-053), the investigational two-drug, single-tablet regimen of doravirine/islatravir (DOR/ISL 100 mg/0.25 mg) demonstrated non-inferiority to the standard-of-care three-drug regimen bictegravir/emtricitabine/tenofovir alafenamide (BIC/FTC/TAF) in treatment-naïve adults with HIV-1 infection .

HIV-1 treatment phase 3 clinical trial non-inferiority treatment-naïve virologic suppression

Long-Acting Implant Potency: Islatravir Subdermal Elution vs. Cabotegravir Intramuscular Injection

In a comparative analysis of long-acting antiretroviral delivery modalities, continuous subdermal elution of islatravir via a nanofluidic implant demonstrated substantially higher potency than intramuscular cabotegravir, the only currently approved long-acting injectable for HIV PrEP [1].

long-acting PrEP implant islatravir cabotegravir potency comparison HIV prevention

Once-Weekly Oral Combination: Islatravir + Lenacapavir vs. Daily BIC/FTC/TAF

A Phase 2 randomized study evaluated once-weekly oral islatravir plus lenacapavir (ISL+LEN) compared to daily oral bictegravir/emtricitabine/tenofovir alafenamide (BIC/FTC/TAF) in virologically suppressed adults with HIV-1, demonstrating that a once-weekly oral regimen containing islatravir can maintain viral suppression at rates comparable to daily triple therapy [1].

once-weekly dosing lenacapavir phase 2 trial long-acting oral adherence

High-Impact Research and Industrial Application Scenarios for Islatravir


Long-Acting HIV Pre-Exposure Prophylaxis (PrEP) Implant Development

Based on the 5-fold higher potency of continuous subdermal islatravir elution compared to cabotegravir and the demonstrated 8-month protective efficacy (96.8%) in macaque models using PCL implants, islatravir is optimally suited for development of long-acting, refillable subcutaneous implant devices for HIV PrEP [1][2]. The extended intracellular half-life (177–209 hours) and efficient phosphorylation to ISL-TP support sustained therapeutic concentrations from low-dose implant reservoirs. The nanofluidic implant platform demonstrated zero-order release kinetics with steady-state drug levels maintained for up to 20 months, providing a robust foundation for multi-year implant development [2].

Dual-Drug Single-Tablet HIV-1 Treatment Regimens with Reduced Pill Burden

The Phase 3 demonstration that DOR/ISL (100 mg/0.25 mg) dual therapy is non-inferior to BIC/FTC/TAF triple therapy in treatment-naïve adults (91.5% vs. 94.2% virologic suppression at Week 48) validates islatravir as a core component of simplified two-drug regimens [1]. This evidence supports procurement and formulary inclusion of islatravir-containing fixed-dose combinations as alternatives to triple-drug regimens, with potential advantages in reduced cumulative drug exposure, simplified supply chain logistics, and lower per-patient pill burden [1].

Once-Weekly Oral HIV Treatment for Improved Adherence and Reduced Stigma

The Phase 2 study demonstrating that once-weekly oral islatravir plus lenacapavir maintains viral suppression at rates comparable to daily BIC/FTC/TAF supports the development of weekly oral treatment regimens [1]. This application scenario leverages islatravir's unique pharmacokinetic properties—specifically the 177–209 hour intracellular half-life of ISL-TP—to enable dosing intervals that dramatically reduce pill burden from 365 to 52 doses per year [2]. This dosing paradigm is particularly relevant for populations where daily adherence is challenging or where reduced dosing frequency may decrease treatment-related stigma [1].

Salvage Therapy for Patients Failing Tenofovir-Containing Regimens

The inverse resistance relationship between islatravir and tenofovir—where K65R mutations confer tenofovir resistance but increase sensitivity to islatravir—establishes islatravir as a rational salvage option for patients failing TDF/3TC or TDF/FTC-containing regimens [1]. Phenotypic studies in HIV-1 subtype C confirm that single NRTI-resistant mutations including K65R remain susceptible or show only low-level resistance to islatravir, whereas combinations with M184V and TAMs reduce susceptibility [2]. This differentiated resistance profile supports procurement of islatravir specifically for treatment-experienced populations with documented or suspected NRTI resistance, particularly those failing tenofovir-based first-line therapy [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Islatravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.